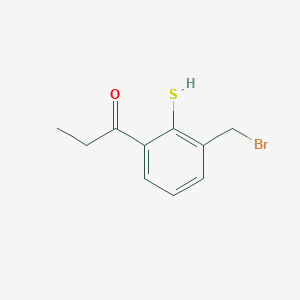
8-Aminoclonazolam-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoclonazolam-d4 is a deuterated form of 8-Aminoclonazolam, which is a metabolite of clonazolam. Clonazolam is a triazolobenzodiazepine, a class of psychoactive substances known for their sedative and muscle relaxant properties . The deuterated form, this compound, is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry for the quantification of 8-Aminoclonazolam .
Méthodes De Préparation
The synthesis of 8-Aminoclonazolam-d4 involves the incorporation of deuterium atoms into the molecular structure of 8-Aminoclonazolam. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally starts with the precursor clonazolam, which undergoes a series of reactions including nitration, reduction, and substitution to yield 8-Aminoclonazolam. The deuterium atoms are introduced during these steps to produce the deuterated compound .
Analyse Des Réactions Chimiques
8-Aminoclonazolam-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
8-Aminoclonazolam-d4 is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 8-Aminoclonazolam-d4 is similar to that of other benzodiazepines. It acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the brain, resulting in sedative, anxiolytic, and muscle relaxant properties . The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotopic label for analytical purposes .
Comparaison Avec Des Composés Similaires
8-Aminoclonazolam-d4 can be compared with other similar compounds, such as:
7-Aminoclonazolam: Another metabolite of clonazolam, differing in the position of the amino group on the benzodiazepine ring.
8-Aminoclonazepam: A metabolite of clonazepam, another benzodiazepine, with similar properties but different parent compound.
Flualprazolam: A triazolobenzodiazepine with similar sedative and anxiolytic properties but different chemical structure.
Bromazolam: Another triazolobenzodiazepine with similar effects but different substituents on the benzodiazepine ring.
This compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry .
Propriétés
Formule moléculaire |
C17H14ClN5 |
|---|---|
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine |
InChI |
InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3/i2D,3D,4D,5D |
Clé InChI |
XGLOOOYZAISIOP-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)N)C)Cl)[2H])[2H] |
SMILES canonique |
CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
